1-Naphthoic acid
Overview
Description
Synthesis Analysis
The synthesis of 1-Naphthoic acid and its derivatives has been extensively studied, showcasing a wide range of methodologies. For example, Ribeiro et al. (2022) highlight the utility of naphthoquinones derived from 1,2-naphthoquinone-4-sulfonic acid salts in organic synthesis, indicating the versatility of naphthalene derivatives in the preparation of pharmaceuticals and other compounds (Ribeiro et al., 2022). Maheshwari and Hussain (2023) review the chemical synthesis of substituted naphthalene derivatives, emphasizing the progress made in developing naphthalene-based compounds with significant biological activities (Maheshwari & Hussain, 2023).
Molecular Structure Analysis
The molecular structure of 1-Naphthoic acid, characterized by its aromatic ring and carboxylic acid group, is fundamental to its reactivity and application in synthesis. The position of the carboxylic acid group on the naphthalene ring influences its chemical behavior, making it an important building block in organic chemistry.
Chemical Reactions and Properties
1-Naphthoic acid undergoes various chemical reactions typical of carboxylic acids, including esterification, amide formation, and decarboxylation. Its reactivity is also influenced by the naphthalene core, which participates in electrophilic aromatic substitution, reduction, and oxidation reactions, demonstrating its versatility in chemical synthesis.
Physical Properties Analysis
The physical properties of 1-Naphthoic acid, such as its crystalline nature, melting point, and solubility in organic solvents, are crucial for its application in synthesis and material science. These properties are determined by its molecular structure and significantly influence its handling and use in industrial applications.
Chemical Properties Analysis
The chemical properties of 1-Naphthoic acid are defined by its reactivity as both an aromatic compound and a carboxylic acid. Its ability to participate in various chemical transformations makes it a valuable compound in the synthesis of dyes, pharmaceuticals, and agrochemicals.
- Ribeiro et al. (2022) on the use of naphthoquinone derivatives in organic synthesis (Ribeiro et al., 2022).
- Maheshwari and Hussain (2023) on the progress in the synthesis of substituted naphthalene derivatives (Maheshwari & Hussain, 2023).
Scientific Research Applications
Asymmetric Chromophore
1-Naphthoic acid serves as an asymmetric exciton-coupled circular dichroism (ECCD) chromophore, useful for inducing chirality in various organic compounds (Schreder et al., 1996).
Aryl Hydrocarbon Receptor Agonists/Antagonists
Microbial-derived 1,4-Dihydroxy-2-naphthoic acid and related compounds demonstrate potential as aryl hydrocarbon receptor agonists and antagonists, offering possible anti-inflammatory benefits in the gut (Cheng et al., 2017).
Excimer-like Complex Formation
Naphthoic acids can form excimer-like complexes in rigid-glass matrices, leading to specific fluorescence emissions. This is particularly noted in 2-NA tetramers (Kitamura & Baba, 1973).
Fluorimetric Titrimetry
The pH-dependent spectral shifts and anomalous pKa values in 1-hydroxy-2-naphthoic acid and 2-hydroxy-1-naphthoic acid due to intramolecular hydrogen bonding suggest their potential use in fluorimetric titrimetry for trace-level qualitative analysis (Schulman & Kovi, 1973).
Synthesis of Polycyclic Molecules
An efficient method for synthesizing multisubstituted 1-naphthoic acids using Ru-catalyzed C-H activation and double alkyne annulation under air has been developed, facilitating the easy conversion to diverse polycyclic molecules (Chen et al., 2019).
Biodegradation
Pseudomonas maltophilia CSV89 biodegrades 1-naphthoic acid by initiating double hydroxylation of the aromatic ring, converting it into a form that can be oxidized to the TCA cycle (Phale et al., 2004).
Dissociation Constants
The dissociation constants of naphthoic acids can be compared to benzene and naphthalene skeletons, providing insights into the electronic structure and behavior of these compounds (Pařík et al., 2000).
Safety And Hazards
1-Naphthoic acid causes skin irritation and serious eye irritation. It may also cause respiratory irritation10111213.
Future Directions
properties
IUPAC Name |
naphthalene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNETULKMXZVUST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861668 | |
Record name | 1-Naphthoic acid | |
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Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Off-white or beige powder; [Alfa Aesar MSDS] | |
Record name | 1-Naphthoic acid | |
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Product Name |
1-Naphthoic acid | |
CAS RN |
86-55-5, 1320-04-3 | |
Record name | 1-Naphthoic acid | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=86-55-5 | |
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Record name | 1-Naphthoic acid | |
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Record name | Naphthoic acid | |
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Record name | 1-NAPHTHOIC ACID | |
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Record name | 1-Naphthalenecarboxylic acid | |
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Record name | 1-Naphthoic acid | |
Source | EPA DSSTox | |
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Record name | 1-naphthoic acid | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.529 | |
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Record name | 1-NAPHTHOIC ACID | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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